2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with chloroacetamide under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . For example, its antimicrobial activity is attributed to the inhibition of bacterial and fungal enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-phenyl-1,2,4-triazole-3-thiol: Shares the triazole ring and thiol group but lacks the acetamide moiety.
5-Amino-1,2,3-triazole: Contains a triazole ring but differs in the position and type of substituents.
1,2,4-Triazole: The parent compound of the triazole family, with a simple structure and broad biological activity.
Uniqueness
2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetamide is unique due to the presence of both the acetamide and thiol groups, which enhance its reactivity and biological activity .
Properties
Molecular Formula |
C10H11N5OS |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H11N5OS/c11-8(16)6-17-10-14-13-9(15(10)12)7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,16) |
InChI Key |
ISUFOJQZXCYLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.